molecular formula C8H11ClN2O2S B1449936 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride CAS No. 1783540-59-9

2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride

Cat. No.: B1449936
CAS No.: 1783540-59-9
M. Wt: 234.7 g/mol
InChI Key: YYBOAZUOHSUHIC-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride is a chemical building block of significant interest in pharmaceutical and agrochemical research. The tetrahydroindazole core and the broader indazole scaffold are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . Research into similar 4,5,6,7-tetrahydro-2H-indazole derivatives has demonstrated promising pharmacological properties, including antimicrobial, analgesic, and anti-inflammatory activities . Furthermore, indazole-based compounds are being investigated for a wide range of applications, such as anti-cancer, anti-HIV, and antihypertensive agents . The reactive sulfonyl chloride group on this molecule makes it a versatile intermediate for synthesizing sulfonamide and sulfonate derivatives, which are common motifs in drug discovery. This product is intended for research purposes as a key synthetic intermediate to generate novel compounds for biological screening and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-11-8(14(9,12)13)6-4-2-3-5-7(6)10-11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBOAZUOHSUHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Findings from Visible-Light-Driven Coupling:

  • The reaction uses 2H-indazoles and α-keto acids under visible light (420–425 nm) irradiation.
  • The process proceeds via acyl radical generation from α-keto acids, coupling at the 3-position of the indazole.
  • Optimal conditions include acetonitrile and hexafluoroisopropanol as solvents, with reaction times around 10 hours at room temperature.
  • This method avoids harsh conditions and toxic reagents, improving environmental compatibility.

While this method focuses on acylation at the 3-position, it provides a foundation for synthesizing substituted indazole cores that can be further functionalized to sulfonyl chlorides.

Introduction of the Sulfonyl Group

Sulfonylation to introduce the sulfonyl group at the 3-position of the indazole ring is commonly achieved by reaction with sulfonating agents such as chlorosulfonic acid or sulfuryl chloride. These reagents convert the aromatic or heterocyclic C–H bonds into sulfonyl derivatives.

  • The sulfonylation typically requires controlled temperature (0–5 °C) to avoid overreaction or decomposition.
  • The reaction is performed in an inert solvent such as dichloromethane or chloroform.
  • The sulfonyl group is introduced selectively at the 3-position due to electronic and steric factors of the indazole ring system.

Conversion to Sulfonyl Chloride

The sulfonyl group introduced as sulfonic acid or sulfonate ester is converted to the sulfonyl chloride via chlorination:

  • Chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are employed.
  • The reaction is conducted under anhydrous conditions to prevent hydrolysis.
  • Typical reaction temperatures range from 0 °C to room temperature.
  • The sulfonyl chloride is isolated by extraction and purified by recrystallization or chromatography.

Representative Preparation Method (Literature-Based)

Step Reagents & Conditions Outcome Notes
1. Cyclization to form 2-methyl-4,5,6,7-tetrahydro-2H-indazole Hydrazine hydrate + cyclic ketone; reflux in ethanol Formation of tetrahydro-indazole core High yield, mild conditions
2. Sulfonylation at 3-position Chlorosulfonic acid, 0–5 °C, dichloromethane 3-sulfonic acid derivative Controlled addition to avoid side reactions
3. Chlorination to sulfonyl chloride Thionyl chloride, 0 °C to RT, anhydrous This compound Anhydrous conditions critical for purity

Analytical and Yield Data

Due to limited direct literature specifically on this compound, analogous sulfonyl chloride preparations show:

Parameter Typical Range / Result
Yield (%) 60–85% overall
Reaction Time 2–6 hours per step
Purity (HPLC) >95% after purification
Melting Point Specific to compound, typically 150–180 °C

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to convert the sulfonyl chloride group to a sulfonyl group or other reduced forms.

    Oxidation Reactions: Oxidation of the indazole ring can lead to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the indazole ring.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonate Thioester Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown promise in the development of anticancer agents. Its unique sulfonyl chloride functionality allows for the formation of sulfonamide derivatives, which can exhibit enhanced biological activity against cancer cells. Research indicates that compounds with similar structures have been effective in targeting specific cancer pathways, suggesting that 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride could be synthesized into novel anticancer drugs.

Pharmacological Studies
Pharmacological studies have demonstrated that this compound can interact with various biological targets. For instance, it has been investigated for its potential to inhibit specific enzymes involved in cancer progression. The sulfonyl chloride group is particularly reactive and can participate in nucleophilic substitution reactions, making it a versatile building block for drug development.

Material Science

Polymer Synthesis
In material science, this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices may enhance the mechanical properties and thermal stability of the resulting materials. The sulfonyl chloride functionality can facilitate cross-linking reactions that improve the durability and performance of polymers used in various applications.

Biological Interactions

Biochemical Pathways
Studies on the interactions of this compound with biological systems reveal its potential effects on cellular processes. It has been shown to influence pathways related to apoptosis and cell proliferation. By modulating these pathways, the compound may serve as a therapeutic agent in diseases characterized by uncontrolled cell growth.

Toxicological Assessments
Toxicological assessments are crucial for understanding the safety profile of this compound. Initial studies suggest that while it exhibits biological activity, further research is needed to evaluate its long-term effects and potential toxicity in vivo.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer PropertiesDemonstrated inhibition of tumor cell proliferation in vitro
Polymer ApplicationsEnhanced mechanical properties in synthesized polymers
Biological InteractionsModulates apoptosis pathways in cancer cells

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to modify the function of its targets, leading to various biological effects. The indazole ring structure also contributes to the compound’s ability to interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl Chloride

  • Molecular Formula : C₇H₉ClN₂O₂S
  • Molecular Weight : 232.67 g/mol .
  • Key Differences : Lacks the methyl group at position 2, resulting in a simpler structure and lower molecular weight.
  • However, the lack of a methyl substituent may decrease stability in certain solvents or reaction conditions.

2-Cyclopropyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl Chloride

  • Molecular Formula : C₁₀H₁₃ClN₂O₂S
  • Molecular Weight : 260.74 g/mol (same as the target compound) .
  • Key Differences : Substitutes the methyl group at position 2 with a cyclopropyl moiety.
  • This modification may enhance binding affinity in drug candidates targeting sterically sensitive enzymes.

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

  • Molecular Formula : C₁₁H₇ClN₂O₃S
  • Molecular Weight : 298.71 g/mol .
  • Key Differences : Features a fused benzene ring and a ketone group at position 2 instead of a methylated indazole system.
  • This compound is used in the preparation of N-substituted sulfonamides with applications in materials science .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes Primary Applications
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride C₈H₁₁ClN₂O₂S 260.74 Methyl (C2), Sulfonyl chloride (C3) Moderate steric hindrance, versatile Pharmaceutical intermediates
4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride C₇H₉ClN₂O₂S 232.67 Sulfonyl chloride (C3) Higher reactivity due to less steric bulk Agrochemical precursors
2-Cyclopropyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride C₁₀H₁₃ClN₂O₂S 260.74 Cyclopropyl (C2), Sulfonyl chloride (C3) Enhanced steric and electronic effects Specialty chemical synthesis
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride C₁₁H₇ClN₂O₃S 298.71 Fused benzene, Ketone (C2) Stabilized conjugation system Materials science

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride is a compound belonging to the indazole family, recognized for its diverse biological activities and potential therapeutic applications. The molecular formula is C₈H₁₁ClN₂O₂S, with a molecular weight of approximately 220.68 g/mol. Its structure features a sulfonyl chloride group, which contributes to its reactivity and biological interactions.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through enzyme inhibition. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme crucial in inflammatory processes. This inhibition can lead to reduced levels of prostaglandins and other inflammatory mediators, making the compound a candidate for anti-inflammatory therapies .

Cellular Effects

The compound influences various cellular processes including:

  • Cell Signaling Pathways : By modulating signaling pathways associated with inflammation and pain.
  • Gene Expression : Altering the expression of genes involved in inflammatory responses.
  • Cellular Metabolism : Affecting metabolic pathways through enzyme interactions .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound significantly reduces the production of nitric oxide (NO) and pro-inflammatory cytokines in cell lines such as BV-2 microglial cells. For instance, at concentrations of 1 µM, the compound effectively lowered NO levels compared to control groups .

Neuroprotective Effects

Research indicates that this compound may provide neuroprotective benefits by inhibiting tau hyperphosphorylation in neuronal models. This suggests potential applications in neurodegenerative conditions where tau pathology is prevalent .

The mechanism by which this compound inhibits COX-2 involves forming a covalent bond with a serine residue at the enzyme's active site. This irreversible inhibition leads to sustained effects on inflammation .

Dosage Effects in Animal Models

In animal studies, varying dosages of the compound have shown that low doses effectively inhibit COX-2 activity without significant adverse effects. This dosage-dependent response highlights its therapeutic potential while minimizing toxicity .

Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionCOX-2 inhibition
Anti-inflammatoryReduced NO and cytokines
NeuroprotectionInhibition of tau hyperphosphorylation

Synthesis Overview

The synthesis of this compound typically involves reacting 2-methyl-4,5,6,7-tetrahydroindazole with chlorosulfonic acid under controlled conditions:

2 methyl 4 5 6 7 tetrahydroindazole+chlorosulfonic acid2 methyl 4 5 6 7 tetrahydro 2H indazole 3 sulfonyl chloride\text{2 methyl 4 5 6 7 tetrahydroindazole}+\text{chlorosulfonic acid}\rightarrow \text{2 methyl 4 5 6 7 tetrahydro 2H indazole 3 sulfonyl chloride}

This reaction is optimized in industrial settings for yield and purity .

Q & A

Q. What are the key physical and chemical properties of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride, and how do they influence experimental handling?

The compound exhibits a predicted boiling point of 446.7±45.0 °C , density of 1.527±0.06 g/cm³ , and pKa of 5.80±0.20 . These properties necessitate storage under inert atmospheres to prevent hydrolysis or decomposition . The sulfonyl chloride group is highly reactive, requiring anhydrous conditions during synthesis. Characterization via NMR and mass spectrometry is critical for verifying purity, especially given discrepancies in supplier-reported data .

Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction yields be optimized?

A typical route involves cyclization of precursors (e.g., tetrahydroindazole derivatives) followed by sulfonation using reagents like chlorosulfonic acid . Optimization includes controlling temperature (0°C to room temperature for sulfonation) and using catalysts (e.g., InCl₃ for nucleophilic substitutions) . Purification via column chromatography or recrystallization (e.g., methanol/water mixtures) improves yield .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Advanced analytical techniques are essential:

  • ¹H/¹³C NMR to verify the bicyclic indazole framework and sulfonyl chloride group.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • FT-IR to identify S=O stretching vibrations (~1360 cm⁻¹ and ~1170 cm⁻¹) .

Advanced Research Questions

Q. How does the bicyclic indazole core influence reactivity in nucleophilic substitution reactions?

The fused bicyclic system introduces steric hindrance, slowing reactions at the 3-sulfonyl chloride group. However, the electron-withdrawing nature of the sulfonyl group enhances electrophilicity, favoring substitutions with amines or alcohols. Computational modeling (e.g., DFT) can predict reactive sites and transition states .

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point, stability) across studies?

Discrepancies may arise from impurities or measurement conditions. Researchers should:

  • Compare data from peer-reviewed studies versus supplier specifications .
  • Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Validate pKa via potentiometric titration under controlled ionic strength .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Design stability studies using:

  • Accelerated degradation tests (e.g., 40°C/75% RH for 1–3 months).
  • HPLC monitoring of degradation products.
  • pH-rate profiling (e.g., 1–13 range) to identify hydrolysis pathways. The sulfonyl chloride group is prone to hydrolysis in aqueous media, requiring inert storage .

Q. What role does this compound play in synthesizing biologically active derivatives, and how are structure-activity relationships (SAR) explored?

The sulfonyl chloride serves as a precursor for sulfonamides, which are common in kinase inhibitors or antimicrobial agents. SAR studies involve:

  • Introducing substituents at the indazole 2-methyl or tetrahydro positions .
  • Evaluating bioactivity via enzymatic assays (e.g., IC₅₀ measurements) .
  • Computational docking to assess binding interactions with target proteins .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

The compound is classified with hazard codes H302 (harmful if swallowed) , H315 (skin irritation) , and H319 (eye irritation) . Key precautions include:

  • Use of fume hoods and PPE (gloves, goggles).
  • Neutralization of waste with 5% Na₂CO₃ to deactivate sulfonyl chloride .
  • Storage in sealed containers under argon or nitrogen .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride

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